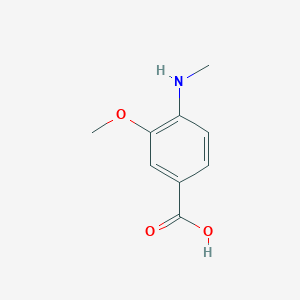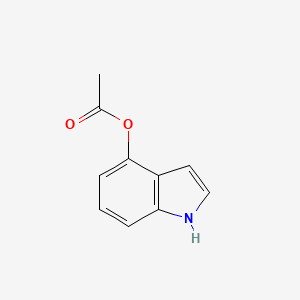
4-Acetoxyindole
概要
説明
4-Acetoxyindole is a type of indole, a heterocyclic aromatic organic compound that is commonly found in nature. It is a derivative of indole, the parent compound of a variety of indole derivatives. 4-Acetoxyindole is a versatile molecule that has been studied extensively for its potential applications in medicinal chemistry and biochemistry.
科学的研究の応用
Synthesis of Derivatives and Analogues
- 4-Acetoxyindole is used in the synthesis of various indole derivatives, including 5,6-dihydroxy-3-mercaptoindole and its derivatives. These compounds have been synthesized via a thiocyanation/reduction methodology, involving thiocyanation of acetoxyindoles followed by reduction and acetylation (Pezzella et al., 2007).
Application in Biochemical Studies
- 4-Acetoxyindole and its derivatives are employed in biochemical and pharmacological research. For instance, research on the molecular interactions of 4-acetoxy-plakinamine B with peripheral anionic and other catalytic subsites of acetylcholinesterase provided insights into the compound's inhibitory effects and potential therapeutic applications (Khan et al., 2013).
Inhibition and Enzymatic Studies
- Investigations into the inhibitory properties of 4-acetoxyindole derivatives have been conducted. Studies have explored how these derivatives interact with enzymes and other biological systems, providing insights into their biological activities and potential applications in medicinal chemistry (Still, Fukuyama, & Moyed, 1965).
Antitumor and Anticancer Research
- Research on the antitumor activity of compounds like 5,6-dimethylxanthenone-4-acetic acid in TNF receptor-1 knockout mice illustrates the potential of 4-acetoxyindole derivatives in cancer research. Such studies help in understanding the mechanisms behind the anticancer properties of these compounds and their interactions with biological pathways (Zhao et al., 2002).
Pharmacokinetics and Drug Development
- 4-Acetoxyindole derivatives are also studied in the context of pharmacokinetics and drug development. For instance, phase I safety studies of vascular disrupting agents like 5,6-dimethylxanthenone-4-acetic acid provide valuable data on the tolerability, side effects, and optimal dosing of these compounds in clinical settings (McKeage et al., 2006).
特性
IUPAC Name |
1H-indol-4-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)13-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDMUHFTJWEDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342707 | |
| Record name | 4-Acetoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxyindole | |
CAS RN |
5585-96-6 | |
| Record name | 4-Acetoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

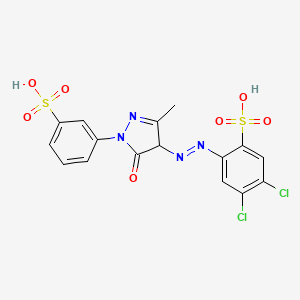
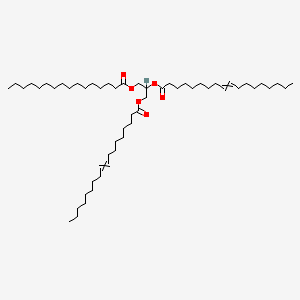
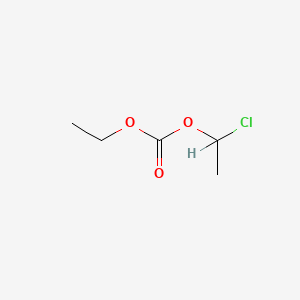
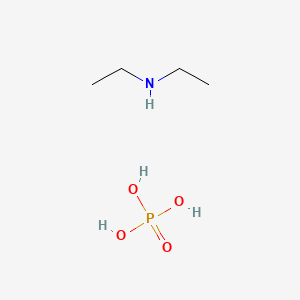
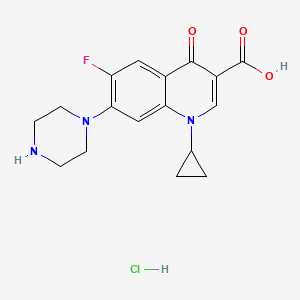
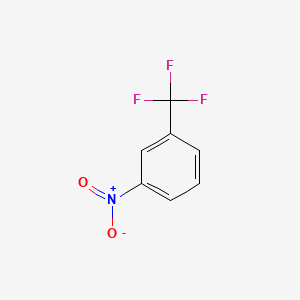
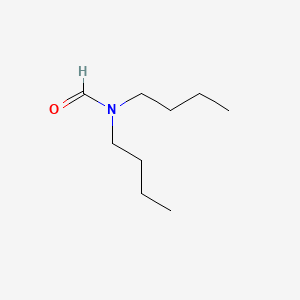
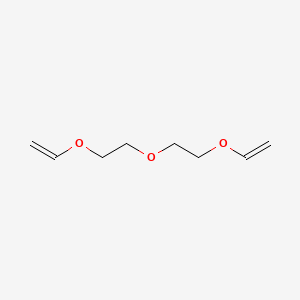
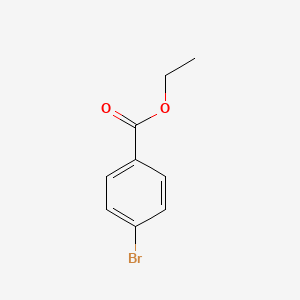
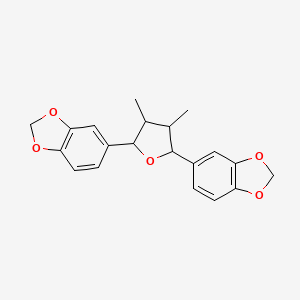
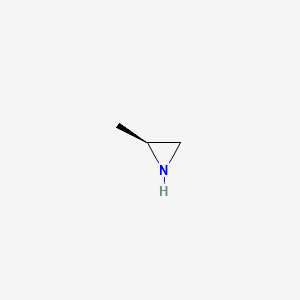
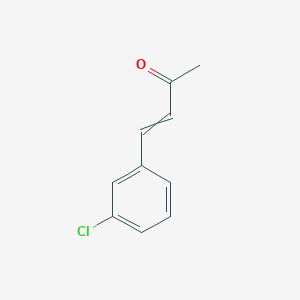
![Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1630529.png)
